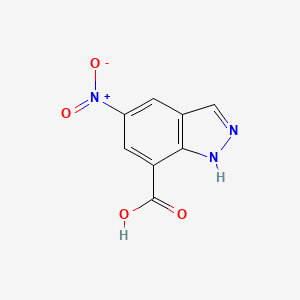

5-Nitro-1H-indazole-7-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitro-1H-indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)6-2-5(11(14)15)1-4-3-9-10-7(4)6/h1-3H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJHZWSGEIJEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362578 | |

| Record name | 5-Nitro-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883290-89-9 | |

| Record name | 5-Nitro-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Nitro-1H-indazole-7-carboxylic acid chemical properties

An In-depth Technical Guide to 5-Nitro-1H-indazole-7-carboxylic Acid: Properties, Synthesis, and Applications

Foreword

As a Senior Application Scientist, my focus extends beyond mere data provision. This guide is crafted to deliver a deeper understanding of this compound, a heterocyclic building block of significant interest in modern medicinal chemistry. We will explore not just what its properties are, but why these properties make it a valuable scaffold. The methodologies described are grounded in established chemical principles, providing a robust framework for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, where the logic behind each synthetic step and the rationale for its application are clearly elucidated, empowering you to leverage this molecule's full potential.

Introduction: The Strategic Value of a Functionalized Indazole

This compound (CAS No. 883290-89-9) is a specialized chemical intermediate built upon the indazole core. The indazole ring system, a fusion of benzene and pyrazole, is considered a "privileged scaffold" in drug discovery, most notably for its role in numerous kinase inhibitors. This compound's value lies in its trifecta of functional handles:

-

The Indazole NH: Provides a site for N-alkylation or N-arylation, allowing for modulation of steric and electronic properties.

-

The Carboxylic Acid (C7): A versatile functional group for forming amides, esters, and other derivatives, crucial for creating libraries of compounds and improving pharmacokinetic profiles.

-

The Nitro Group (C5): A strong electron-withdrawing group that modifies the electronics of the aromatic system and can be readily reduced to a primary amine, opening a new vector for chemical elaboration.

This strategic arrangement of functional groups makes it a highly sought-after precursor for synthesizing complex molecules targeting a range of diseases, particularly in oncology and inflammation.[1]

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, key properties have been reported by commercial suppliers. For context, data for the closely related parent compound, 5-Nitro-1H-indazole, is provided where direct data is unavailable.

| Property | Value / Description | Source(s) |

| CAS Number | 883290-89-9 | [2] |

| Molecular Formula | C₈H₅N₃O₄ | [1] |

| Molecular Weight | 207.15 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | Typically ≥98% (by HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| Melting Point | Data not available. For context, the parent compound 5-Nitro-1H-indazole melts at 208–209 °C. | [3] |

| Solubility | No quantitative data available. Expected to have limited solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | |

| pKa | No experimental data available. The presence of the electron-withdrawing nitro group would make the carboxylic acid more acidic than a typical benzoic acid. |

Synthesis and Purification: A Proposed Pathway

A specific, peer-reviewed synthesis for this compound is not readily found in the literature. However, a highly plausible and efficient route can be designed based on established methods for synthesizing the 1H-indazole-7-carboxylic acid precursor, followed by a standard aromatic nitration.

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-part synthesis of the target compound.

Protocol 1: Synthesis of 1H-Indazole-7-carboxylic acid (Precursor)

This protocol is adapted from established procedures for similar indazole syntheses. The core concept involves the cyclization of a substituted aniline derivative.

Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid

-

Suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (approx. 5-10 mL per gram of acid).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and reduce the volume of methanol under reduced pressure.

-

Pour the residue into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-methyl-3-nitrobenzoate.

Step 2: Reductive Cyclization Causality: This step first reduces the nitro group to an amine, which is then diazotized and undergoes intramolecular cyclization to form the indazole ring.

-

Dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in acetic acid.

-

Add iron powder (3.0-4.0 eq) portion-wise, monitoring the internal temperature.

-

Heat the mixture to 60-70 °C for 1-2 hours to complete the reduction to the aniline.

-

Cool the mixture to 0-5 °C and slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 10 °C.

-

Stir for 1 hour at low temperature, then allow to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove iron salts and concentrate the filtrate.

-

Purify the resulting methyl 1H-indazole-7-carboxylate by column chromatography.

Step 3: Saponification to the Carboxylic Acid

-

Dissolve methyl 1H-indazole-7-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide or lithium hydroxide (2.0-3.0 eq).

-

Stir at room temperature overnight or heat gently to accelerate the hydrolysis.

-

Remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with 1N HCl to a pH of ~4-5, causing the product to precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to yield pure 1H-indazole-7-carboxylic acid.

Protocol 2: Nitration to this compound (Target)

Causality: The indazole ring is activated towards electrophilic aromatic substitution. The C5 position is a common site for nitration.

-

Cool concentrated sulfuric acid to 0 °C in a flask equipped with a dropping funnel.

-

Add 1H-indazole-7-carboxylic acid (1.0 eq) portion-wise, ensuring it dissolves completely.

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the reaction at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

-

Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Chemical Reactivity and Derivatization Pathways

The true utility of this compound lies in its capacity for selective modification at its three key functional sites.

Caption: Key derivatization reactions of the target molecule.

-

Reactions at the Carboxylic Acid: The C7-carboxyl group is the most common site for derivatization. Standard amide coupling conditions (e.g., using EDC/HOBt or HATU) with a diverse range of amines can generate large libraries for structure-activity relationship (SAR) studies. Esterification, for example to the known methyl ester, can be achieved using thionyl chloride in methanol.[4]

-

Reactions at the Nitro Group: The C5-nitro group can be cleanly reduced to the corresponding 5-amino derivative using standard conditions like catalytic hydrogenation (H₂ over Pd/C) or metal-acid reduction (Fe or SnCl₂ in HCl). This resulting aniline is a versatile intermediate for further reactions, including diazotization followed by Sandmeyer reactions, reductive aminations, or amide/sulfonamide formation.

-

Reactions at the Indazole Nitrogen (N1): The indazole NH is weakly acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and subsequently alkylated or arylated. This site is often modified to block hydrogen bond donation or to introduce groups that probe specific pockets in a biological target.

Applications in Research and Drug Development

This scaffold is primarily utilized as an intermediate in the synthesis of high-value, biologically active molecules.[1]

-

Pharmaceutical Development: It is a key building block for potential anti-inflammatory and analgesic drugs. The indazole core is a well-established pharmacophore in kinase inhibitors used in oncology.[1][4][5] The functional groups allow for the precise tuning of properties required for potent and selective enzyme inhibition. For example, the carboxylic acid can form critical hydrogen bonds in an enzyme's active site, while other parts of the molecule are modified to ensure selectivity.

-

Biochemical Research: As a nitroaromatic compound, it can be used in studies to understand the mechanism of action of nitro-containing drugs, whose activity is often linked to bioreduction within target cells.[1]

-

Agrochemicals and Material Science: The reactive nature of the molecule also lends it to applications in developing novel herbicides, pesticides, and advanced organic materials with tailored electronic properties.[4][6]

Spectroscopic Characterization Insights

While a published spectrum for the title compound is unavailable, we can predict its ¹H NMR features based on the known spectrum of its precursor, 1H-indazole-7-carboxylic acid , and established substituent effects.

¹H NMR of 1H-Indazole-7-carboxylic acid (in d6-DMSO):

-

δ 13.1 (br s, 2H, COOH & NH)

-

δ 8.21 (s, 1H, H3)

-

δ 8.06 (dd, 1H, H6)

-

δ 7.97 (dd, 1H, H4)

-

δ 7.23 (t, 1H, H5)

Predicted ¹H NMR Changes for this compound:

-

H5 Proton: The signal for the proton at C5 (δ 7.23) would disappear.

-

H4 and H6 Protons: The strong electron-withdrawing nitro group at C5 would significantly deshield the adjacent protons at C4 and C6, causing their signals to shift downfield (to a higher ppm value). The coupling patterns would also simplify, with the H4 and H6 protons likely appearing as doublets.

-

H3 Proton: A smaller downfield shift would also be expected for the H3 proton.

A researcher synthesizing this compound should look for the disappearance of the upfield triplet and the appearance of two new, strongly deshielded doublets in the aromatic region of the spectrum.

Safety and Handling

No specific material safety data sheet (MSDS) with detailed toxicology is available for this compound. Therefore, safety precautions should be based on the closely related and well-documented compound, 5-Nitroindazole .[3]

-

Hazard Classification: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1]

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and water. If swallowed or inhaled, seek immediate medical attention.

Conclusion

This compound represents a sophisticated chemical tool. While not an end-product itself, its true value is realized in its potential for elaboration. The strategic placement of three distinct and reactive functional groups on a privileged medicinal scaffold makes it an exceptionally powerful platform for generating novel chemical entities. This guide provides the foundational knowledge—from its core properties to logical synthetic strategies and reactivity patterns—to empower chemists to effectively integrate this building block into their research and development programs.

References

-

ARKIVOC. (2012). General Papers 2012 (ix) 195-203. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2017). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.

-

Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI: 10.1039/C8RA01546E. Retrieved from [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.2c00242. Retrieved from [Link]

- Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.

- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21501, 5-Nitroindazole. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. jk-sci.com [jk-sci.com]

A-Technical-Guide-to-5-Nitro-1H-indazole-7-carboxylic-acid-Molecular-Structure-and-Applications

Abstract: This technical guide provides an in-depth examination of 5-Nitro-1H-indazole-7-carboxylic acid, a pivotal heterocyclic compound in modern medicinal chemistry. We will dissect its molecular structure, physicochemical properties, and established synthetic and analytical methodologies. The guide emphasizes the compound's critical role as a key building block in the development of targeted therapeutics, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors. The content herein is curated for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound (CAS No. 883290-89-9) has emerged as a particularly valuable derivative.[2][3][4] Its unique structural arrangement, featuring an indazole core functionalized with both a nitro group and a carboxylic acid, imparts specific electronic and steric properties that are highly advantageous for designing targeted inhibitors of enzymes like PARP.[2][5] The presence of the electron-withdrawing nitro group and the versatile carboxylic acid handle makes it an ideal starting material for the synthesis of complex pharmaceutical agents, enabling chemists to modulate properties such as solubility, binding affinity, and metabolic stability.[2]

Physicochemical Properties and Molecular Structure

The molecular integrity and behavior of this compound are defined by its distinct structural features and resulting physicochemical properties.

Core Molecular Structure

The molecule is built upon a bicyclic indazole ring system, which consists of a fused benzene and pyrazole ring. Key functional groups are attached at specific positions:

-

5-Nitro Group (-NO₂): An electron-withdrawing group that significantly influences the electronic properties of the indazole ring, impacting its reactivity and potential for intermolecular interactions.

-

7-Carboxylic Acid Group (-COOH): A versatile functional group that can act as a hydrogen bond donor and acceptor. It provides a key site for synthetic modification, allowing for the attachment of other molecular fragments to build more complex structures.

-

1H-Indazole: The tautomeric form with the hydrogen atom on the N1 position of the pyrazole ring is generally favored.

The combination of these groups results in a molecule with a unique reactivity profile, making it a sought-after intermediate in multi-step organic syntheses.[2]

Physicochemical Data Summary

Quantitative data for this compound is crucial for its application in experimental settings. The table below summarizes its key properties.

| Property | Value | Source |

| CAS Number | 883290-89-9 | [3][4] |

| Molecular Formula | C₈H₅N₃O₄ | [2] |

| Molecular Weight | 207.15 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| Purity | ≥ 98% (by HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of this compound are paramount for its use in research and development. This section outlines a general workflow from synthesis to structural confirmation.

General Synthetic Approach

While multiple specific synthetic routes exist, a common strategy involves the cyclization of a suitably substituted aniline derivative. For instance, a typical pathway might start from a substituted toluene, proceed through nitration and oxidation steps, followed by diazotization and intramolecular cyclization to form the indazole ring. The choice of reagents and reaction conditions is critical to control regioselectivity and achieve high yields. A generalized synthesis of a related compound, 5-nitroindazole, involves the diazotization of 2-amino-5-nitrotoluene in acetic acid with sodium nitrite.[6] This highlights a common strategy for forming the indazole ring system from an aniline precursor.

Experimental Workflow: Synthesis & Verification

The following diagram illustrates a logical workflow for the synthesis and subsequent analytical validation of this compound. This self-validating system ensures the material's identity and purity before its use in further applications.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. sinfoochem.com [sinfoochem.com]

- 5. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

5-Nitro-1H-indazole-7-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Nitro-1H-indazole-7-carboxylic acid

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional structure—comprising an indazole core, a directing nitro group, and a reactive carboxylic acid handle—makes it a valuable precursor for the synthesis of complex pharmaceutical agents and functional materials.[1] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, grounded in established chemical principles. We will delve into the mechanistic rationale behind the chosen reactions, provide a detailed experimental protocol, and present the information in a clear, accessible format for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

The synthesis of a substituted indazole often involves the formation of the pyrazole ring onto a pre-functionalized benzene precursor. A common and effective strategy is the intramolecular cyclization of an ortho-methyl aniline derivative via diazotization.

Our retrosynthetic analysis of the target molecule, This compound (1) , identifies 3-Amino-2-methyl-5-nitrobenzoic acid (2) as the key immediate precursor. The indazole ring can be constructed from this precursor through a diazotization reaction followed by intramolecular cyclization. Precursor (2) , in turn, can be synthesized from 2-Methyl-3,5-dinitrobenzoic acid (3) via a selective reduction of the nitro group at the C3 position. This starting material is commercially available or can be prepared from 2-methylbenzoic acid.

This two-step approach is strategically sound as it utilizes well-established and high-yielding transformations, allowing for reliable access to the target compound.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Mechanistic Insights

The forward synthesis involves two critical transformations: selective reduction and diazotization-cyclization.

Step 1: Selective Reduction of 2-Methyl-3,5-dinitrobenzoic acid

The primary challenge in this step is the selective reduction of one nitro group in the presence of another. The nitro group at the C3 position (ortho to the methyl group) is sterically more hindered but electronically activated for nucleophilic attack by the reducing agent compared to the C5 nitro group. Reagents such as sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) are commonly employed for such selective reductions due to their mild nature and chemoselectivity.

Mechanism: The reaction proceeds via a series of single-electron transfers from the sulfide reagent to the nitro group, leading to the formation of nitroso and hydroxylamine intermediates, which are subsequently reduced to the amine. The controlled conditions prevent the reduction of the second nitro group.

Step 2: Intramolecular Cyclization of 3-Amino-2-methyl-5-nitrobenzoic acid

This transformation is a variation of the classic indazole synthesis from o-toluidine derivatives.[2] The process is initiated by the in-situ formation of nitrous acid (HONO) from sodium nitrite and a protic acid, typically glacial acetic acid.[3][4]

Mechanism:

-

Diazotization: The primary aromatic amine of precursor (2) attacks the nitrosonium ion (NO⁺) generated from nitrous acid, forming an N-nitrosamine intermediate. Subsequent proton transfers and dehydration yield a highly reactive diazonium salt.

-

Cyclization: The ortho-methyl group, activated by the aromatic system, acts as an internal nucleophile. A proton is abstracted from the methyl group, and the resulting carbanionic character facilitates an attack on the terminal nitrogen of the diazonium group. This ring-closing step forms the indazole ring system, eliminating water in the process. This intramolecular reaction is favored due to the proximity of the reacting groups.

Caption: Overall workflow of the synthesis process.

Experimental Protocols

Disclaimer: These protocols are based on established chemical literature for analogous transformations and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of 3-Amino-2-methyl-5-nitrobenzoic acid (2)

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Methyl-3,5-dinitrobenzoic acid (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Reagent Addition: While stirring, add a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 - 2.0 eq) in water portion-wise to the flask. An exothermic reaction may be observed; maintain the temperature below 50 °C with a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the mixture to room temperature and filter to remove any solid sulfur byproducts. Reduce the volume of the filtrate under vacuum to remove the ethanol.

-

Isolation: Cool the remaining aqueous solution in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) until the pH is approximately 3-4. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-Amino-2-methyl-5-nitrobenzoic acid as a solid.

Protocol 2: Synthesis of this compound (1)

-

Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Amino-2-methyl-5-nitrobenzoic acid (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C using an ice-salt bath.[3]

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred, cold acetic acid solution over 30-45 minutes, ensuring the temperature remains below 5 °C.[4][5]

-

Cyclization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 24-72 hours. The progress of the cyclization can be monitored by TLC.[4][5]

-

Isolation: Concentrate the reaction mixture on a rotary evaporator under reduced pressure.[4] Add cold water to the resulting residue to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash extensively with cold water to remove residual acetic acid and salts, and dry in a vacuum oven at 60-70 °C. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.

Data Summary

The following table outlines the key parameters for the proposed synthetic pathway. Yields are estimates based on similar reactions reported in the literature and may vary.

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield | Product Appearance |

| 1 | 2-Methyl-3,5-dinitrobenzoic acid | Na₂S·9H₂O | Ethanol/Water | Reflux | 2 - 4 | 75 - 85% | Yellow to orange solid |

| 2 | 3-Amino-2-methyl-5-nitrobenzoic acid | NaNO₂, Glacial Acetic Acid | Glacial Acetic Acid | 0 → RT | 24 - 72 | 70 - 80% | Pale yellow to light brown solid |

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to this compound. The methodology relies on fundamental, well-understood organic reactions, ensuring reproducibility. The first step leverages a chemoselective reduction, while the second employs a classic diazotization-cyclization cascade to construct the desired indazole core. This in-depth guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this valuable compound for applications in drug discovery and advanced materials development.

References

-

2H-Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions - White Rose Research Online. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

-

5-nitroindazole - Organic Syntheses Procedure. Available at: [Link]

- Process for the preparation of substituted indazoles - Google Patents.

-

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-bromobenzoate - NIH. Available at: [Link]

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. Available at: [Link]

-

Synthesis of new fluorescent compounds from 5-nitro-1H- indazole - Semantic Scholar. Available at: [Link]

-

indazole - Organic Syntheses Procedure. Available at: [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of indazole derivatives in different methods. - ResearchGate. Available at: [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - NIH. Available at: [Link]

-

2-Chloro-3-nitro-5-(tri-fluoro-meth-yl)benzoic acid and -benzamide: structural characterization of two precursors for anti-tubercular benzo-thia-zinones - PubMed. Available at: [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. Available at: [Link]

- The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents.

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC - NIH. Available at: [Link]

-

3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem. Available at: [Link]

-

(PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Synthesis and Characterization of 5-Nitro-1H-indazole-7-carboxylic acid

Introduction: The Significance of the Indazole Scaffold in Modern Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Recognized as a "privileged scaffold," its rigid structure and capacity for diverse functionalization allow it to interact with a wide array of biological targets.[1] This has led to the development of numerous indazole-containing compounds with applications ranging from oncology to neurodegenerative disease. Within this important class of molecules, 5-Nitro-1H-indazole-7-carboxylic acid stands out as a particularly valuable building block.

The strategic placement of the nitro group and the carboxylic acid function imparts unique electronic properties and provides two distinct handles for further synthetic modification.[2] The electron-withdrawing nature of the nitro group enhances the reactivity of the indazole core, while the carboxylic acid serves as a versatile anchor point for amide bond formation, esterification, or conversion to other functional groups.[2][3] Consequently, this molecule is a key intermediate in the synthesis of complex pharmaceutical agents, particularly anti-inflammatory and analgesic drugs, and is also explored in biochemical research and the development of novel organic materials.[2] This guide provides an in-depth look at the logical synthesis, properties, and applications of this critical chemical entity.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 883290-89-9 | [2][4][5][6] |

| Molecular Formula | C₈H₅N₃O₄ | [2] |

| Molecular Weight | 207.15 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=C(C=C(C2=C1C=NN2)C(=O)O)N+(=O)O- | [4] |

Rational Synthesis Pathway: A Multi-Step Approach

The discovery and development of a robust synthetic route are paramount. While a direct, single-step synthesis is not commonly reported, a logical and efficient multi-step pathway can be constructed from commercially available starting materials. This process relies on a sequence of well-established organic transformations, beginning with the functionalization of a simple aromatic precursor.

The chosen pathway begins with 2-methyl-3-nitrobenzoic acid, a key starting material. Its synthesis is well-documented and provides a reliable entry point to the required substitution pattern. The subsequent steps involve reduction, a second regioselective nitration, and finally, a diazotization-cyclization cascade to construct the indazole ring.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and rationale for each procedural choice.

Step 1: Synthesis of 2-Methyl-3-nitrobenzoic acid from m-Toluic Acid

-

Principle: This step involves the electrophilic aromatic substitution (nitration) of m-toluic acid. The methyl and carboxylic acid groups are ortho- and meta-directing, respectively. Performing the reaction at very low temperatures is critical to selectively favor nitration at the C2 position and minimize the formation of byproducts.[7]

-

Procedure:

-

To a stirred solution of fuming nitric acid, slowly add powdered m-toluic acid portion-wise, maintaining the internal temperature between -30°C and -15°C using a suitable cooling bath.[7]

-

The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice, causing the crude product to precipitate.

-

The solid is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid.

-

The crude product, 2-methyl-3-nitrobenzoic acid, can be purified by recrystallization.

-

Step 2: Synthesis of 2-Amino-3-methylbenzoic acid

-

Principle: This transformation involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this purpose, utilizing a noble metal catalyst like Palladium on carbon (Pd/C) to facilitate the reaction with hydrogen gas.[8]

-

Procedure:

-

Charge a hydrogenation vessel with 2-methyl-3-nitrobenzoic acid and a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of Pd/C (typically 5-10% by weight).

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis.

-

Once the reaction is complete, carefully vent the vessel and filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-3-methylbenzoic acid.

-

Step 3: Synthesis of 2-Amino-3-methyl-5-nitrobenzoic acid

-

Principle: A second nitration is performed. The activating amino group and the methyl group direct the incoming nitro group to the C5 position, which is para to the strongly activating amino group.

-

Procedure:

-

Dissolve 2-amino-3-methylbenzoic acid in concentrated sulfuric acid at low temperature (0-5°C).

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, ensuring the temperature does not rise significantly.

-

Stir the reaction at low temperature until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto ice to precipitate the product.

-

Filter, wash with cold water, and dry the resulting solid, 2-amino-3-methyl-5-nitrobenzoic acid.[9]

-

Step 4: Synthesis of this compound

-

Principle: This final step is the hallmark of indazole synthesis from ortho-substituted anilines. The primary amino group is converted into a diazonium salt using sodium nitrite in an acidic medium.[10][11] The resulting diazonium salt is unstable and undergoes intramolecular cyclization, attacking the adjacent methyl group to form the five-membered pyrazole ring of the indazole system. Subsequent tautomerization yields the aromatic indazole.

-

Procedure:

-

Suspend 2-amino-3-methyl-5-nitrobenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt intermediate.

-

Stir the mixture in the cold for approximately 30-60 minutes after the addition is complete.

-

Gently warm the reaction mixture. As the temperature rises, the cyclization will occur, often accompanied by the evolution of gas.

-

The product, this compound, will precipitate from the solution.

-

Cool the mixture, collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Core Chemistry and Structural Representation

The formation of the indazole ring in the final step is a classic example of diazotization followed by intramolecular cyclization. This powerful transformation is fundamental to the synthesis of many nitrogen-containing heterocyclic compounds.

Caption: Formation of the indazole ring from the key amine precursor.

Applications in Research and Development

The utility of this compound extends across multiple scientific disciplines, underscoring its importance as a versatile chemical intermediate.

-

Pharmaceutical Development: This compound is a pivotal starting material for synthesizing more complex molecules with potential therapeutic value. Its structure is frequently incorporated into drug candidates targeting inflammatory pathways and pain reception.[2][12] The carboxylic acid moiety provides a convenient point for coupling to other molecules to create libraries of compounds for screening.[13][14]

-

Biochemical Research: The presence of a nitro group makes it a useful tool for studying the biological mechanisms of nitro-aromatic compounds.[2] Researchers can utilize it to probe enzyme active sites or as a precursor for fluorescent probes to investigate cellular processes.[15]

-

Material Science and Agrochemicals: Beyond medicine, this indazole derivative is investigated for its potential in creating novel organic materials, such as polymers or coatings with specific electronic or photonic properties.[2] It also finds application in the development of next-generation agrochemicals, including herbicides and pesticides.[2]

References

-

This compound | 883290-89-9. J&K Scientific. [Link]

-

Preparation of Methyl 2-nitro-3-methylbenzoate. PrepChem.com. [Link]

-

This compound. SINFOO Chemical Solutions Co., Ltd.. [Link]

- Synthetic method of 2-nitro-3-methylbenzoic acid.

- New 2-methyl-3-nitrobenzoic acid preparation method.

- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. PrepChem.com. [Link]

-

5-nitroindazole. Organic Syntheses Procedure. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

-

5-Nitroindazole | C7H5N3O2. PubChem - NIH. [Link]

-

Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Semantic Scholar. [Link]

-

indazole. Organic Syntheses Procedure. [Link]

- Preparation method of 2-amino-3-nitrobenzoic acid.

-

2-Amino-3-methyl-5-nitrobenzoic acid | C8H8N2O4. PubChem. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. [Link]

-

1H-Indazole-7-carboxylic acid | C8H6N2O2. PubChem. [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). [Link]

- Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Europe PMC. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. sinfoochem.com [sinfoochem.com]

- 7. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 8. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 9. 2-Amino-3-methyl-5-nitrobenzoic acid | C8H8N2O4 | CID 5125572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 5-Nitro-1H-indazole-7-carboxylic acid (CAS 883290-89-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1H-indazole-7-carboxylic acid is a pivotal, yet sparsely documented, heterocyclic building block in the landscape of modern medicinal and materials chemistry. Its unique trifunctional architecture—comprising an indazole core, a regioselective nitro group, and a carboxylic acid handle—renders it a highly versatile intermediate for the synthesis of complex molecular entities. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indazole ring system, while the carboxylic acid provides a convenient point for derivatization, making this compound a subject of interest in the development of novel therapeutic agents and advanced materials.[1][2] This guide synthesizes the available information to provide a comprehensive technical overview, including a proposed synthetic pathway, key chemical properties, and a discussion of its current and potential applications, grounded in the established chemistry of related indazole derivatives.

Chemical Identity and Properties

This compound is a yellow solid at room temperature.[2] The presence of both a hydrogen-bond donor (the indazole N-H and the carboxylic acid O-H) and multiple hydrogen-bond acceptors (the nitro and carbonyl oxygens, and the pyrazolic nitrogen) suggests it has a high melting point and moderate solubility in polar organic solvents. The carboxylic acid function is expected to significantly impact the molecule's aqueous solubility at physiological pH.[3]

| Property | Value | Source |

| CAS Number | 883290-89-9 | [2] |

| Molecular Formula | C₈H₅N₃O₄ | [2] |

| Molecular Weight | 207.15 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| Purity (Typical) | ≥ 98% (HPLC) | [2] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [2] |

Proposed Synthesis Pathway

Step 1: Synthesis of 1H-indazole-7-carboxylic acid

The synthesis of the indazole-7-carboxylic acid core can be achieved via the diazotization and intramolecular cyclization of an appropriate anthranilic acid derivative, such as methyl 2-amino-3-methylbenzoate, followed by hydrolysis of the resulting ester.[1][4]

Experimental Protocol: Synthesis of 1H-indazole-7-carboxylic acid [1][4]

-

Formation of Methyl 1H-indazole-7-carboxylate:

-

To a solution of methyl 2-amino-3-methylbenzoate (1 equivalent) in a suitable organic solvent (e.g., chloroform or toluene) is added potassium acetate (0.3-0.5 equivalents) and acetic anhydride (2-2.5 equivalents).[1][4]

-

The mixture is heated, and isoamyl nitrite (2-2.2 equivalents) is added dropwise. The reaction is then refluxed until completion, as monitored by Thin Layer Chromatography (TLC).[1][4]

-

Upon cooling, the reaction mixture is worked up by washing with saturated aqueous sodium bicarbonate, and the organic layer is dried and concentrated to yield the crude methyl 1H-indazole-7-carboxylate.[4]

-

-

Hydrolysis to 1H-indazole-7-carboxylic acid:

-

The crude methyl 1H-indazole-7-carboxylate is dissolved in a mixture of methanol and a strong aqueous base, such as potassium hydroxide or lithium hydroxide.[1]

-

The solution is stirred at room temperature or heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).[1]

-

The methanol is removed under reduced pressure, and the remaining aqueous solution is cooled and acidified with a mineral acid (e.g., HCl) to a pH of 4-5.5.[1]

-

The precipitated product, 1H-indazole-7-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.[1]

-

Step 2: Nitration of 1H-indazole-7-carboxylic acid

The nitration of the indazole ring is a well-established transformation. The nitro group is typically directed to the 5-position due to the electronic nature of the bicyclic system. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid.

Proposed Experimental Protocol: Nitration to this compound

-

To a cooled (0-5 °C) flask containing concentrated sulfuric acid, add 1H-indazole-7-carboxylic acid (1 equivalent) portion-wise, ensuring the temperature remains low.

-

Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield this compound.

Analytical Characterization (Predicted)

While specific spectral data for this compound is not publicly available, characteristic features can be predicted based on its structure and data from analogous compounds.[5][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region for the three protons on the benzene ring. The presence of the electron-withdrawing nitro and carboxylic acid groups would shift these signals downfield. A broad singlet corresponding to the N-H proton of the indazole ring would also be present, as well as a singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR would display eight distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >160 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad absorption from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[8][9] A strong carbonyl (C=O) stretch would be observed around 1710-1760 cm⁻¹.[8] Additionally, characteristic peaks for N-O stretching of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and N-H stretching would be present.[5]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (207.15 g/mol ).

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

The Indazole Core: The indazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[10][11][12]

-

The Nitro Group: The 5-nitro group acts as a strong electron-withdrawing group, which can activate the indazole ring for certain nucleophilic substitution reactions.[13] More importantly, the nitro group can be readily reduced to an amino group, providing a key synthetic handle to introduce a wide variety of substituents and build molecular complexity. This amino intermediate is crucial for the synthesis of many targeted therapeutic agents.

-

The Carboxylic Acid Group: The 7-carboxylic acid functionality is a versatile handle for further derivatization. It can be converted into esters, amides, or acid chlorides, allowing for the attachment of this indazole scaffold to other molecules of interest through standard coupling reactions.[14] This is particularly valuable in drug discovery for structure-activity relationship (SAR) studies and for improving pharmacokinetic properties.

Key Application Areas:

-

Pharmaceutical Development: This compound is a key intermediate for synthesizing novel therapeutic agents.[2][15] Its derivatives have been investigated for their potential as anti-inflammatory, analgesic, and anti-cancer drugs.[2][11] The 5-nitroindazole moiety is also explored for its antiprotozoal activity.[16][17]

-

Agrochemicals: It serves as a building block in the formulation of new herbicides and pesticides.[2][15]

-

Materials Science: The unique electronic properties conferred by the nitroindazole system make it a candidate for the development of novel organic electronic and photonic materials.[2][15]

Safety and Handling

Specific safety data for this compound is not widely published. However, based on the safety data for the closely related compound 5-nitroindazole, the following precautions should be observed.[7]

-

Hazard Statements (Inferred): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Conclusion

This compound represents a valuable and versatile chemical intermediate. While detailed, peer-reviewed literature on its synthesis and characterization is limited, its constituent parts suggest a straightforward, albeit unoptimized, synthetic pathway. The strategic placement of the nitro and carboxylic acid groups on the biologically significant indazole scaffold provides chemists with a powerful tool for the design and synthesis of novel compounds with potential applications spanning from pharmaceuticals to materials science. Further research into the optimized synthesis and detailed characterization of this compound would be a valuable contribution to the field.

References

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Teixeira, F. C., et al. (2019). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules. Available at: [Link]

-

Teixeira, F. C., et al. (2019). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. PubMed. Available at: [Link]

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.

-

Khan, I., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances. Available at: [Link]

-

Bar, S., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Semantic Scholar. Available at: [Link]

-

Teixeira, F. C. (2006). (Open Access) Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. SciSpace. Available at: [Link]

-

Teixeira, F. C., et al. (2006). and 2-Substituted Indazoles. University of Groningen research portal. Available at: [Link]

-

5-Nitroindazole | C7H5N3O2 | CID 21501. PubChem. Available at: [Link]

-

Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available at: [Link]

-

Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Available at: [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. Available at: [Link]

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.

-

Antileishmanial activity of 5-nitroindazole derivatives. PubMed Central. Available at: [Link]

- WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents. Google Patents.

- WO2006048745A1 - Methods for preparing indazole compounds. Google Patents.

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]

-

Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. PubMed. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024-09-30). Available at: [Link]

-

1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

Sources

- 1. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]

Physical and chemical properties of 5-Nitro-1H-indazole-7-carboxylic acid

An In-depth Technical Guide to 5-Nitro-1H-indazole-7-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical entity in modern medicinal chemistry and materials science. Its rigid bicyclic core, substituted with both an electron-withdrawing nitro group and a versatile carboxylic acid handle, imparts a unique combination of reactivity, stability, and biological recognition potential. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and the underlying scientific principles that dictate its behavior. The information presented herein is intended to empower researchers to leverage this compound's full potential in synthetic applications, from novel therapeutic agents to advanced organic materials.

Chemical Identity and Core Structure

This compound is characterized by an indazole ring system, which consists of fused benzene and pyrazole rings. The key functional groups, a nitro group at position 5 and a carboxylic acid at position 7, are crucial to its chemical personality.

The presence of these groups creates a molecule with distinct electronic properties. The nitro group is strongly electron-withdrawing, which influences the acidity of the carboxylic acid and the N-H proton of the pyrazole ring. The carboxylic acid provides a reactive site for amide bond formation, esterification, and other derivatizations, making it an essential building block in synthetic chemistry.[1]

Molecular Structure:

Caption: Logical relationship of functional groups in this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₄ | [1] |

| Molecular Weight | 207.15 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | ≥95% - ≥98% (HPLC) | [1][2] |

| CAS Number | 883290-89-9 | [2][3] |

| PubChem CID | 1384031 | [1][4] |

| Storage Conditions | Store at 0-8 °C | [1] |

Causality Behind Properties:

-

Appearance: The yellow color is characteristic of many nitroaromatic compounds, arising from electronic transitions within the conjugated system that absorb light in the blue-violet region of the spectrum.

-

Molecular Weight: The precise molecular weight is fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

-

Storage: The recommended storage at refrigerated temperatures suggests a potential for slow degradation at ambient temperatures over long periods, a common precaution for complex organic molecules.

Spectral and Analytical Data

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the acidic protons of the carboxylic acid and the N-H group. The chemical shifts of the aromatic protons will be influenced by the strong deshielding effect of the nitro group.

-

¹³C NMR (Carbon NMR): The carbon spectrum will reveal signals for each of the eight unique carbon atoms in the molecule. The carbon attached to the nitro group (C5) and the carboxylic acid group (C7) will be significantly downfield due to the electron-withdrawing nature of these substituents.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₈H₅N₃O₄.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H stretch (from carboxylic acid): A broad band around 2500-3300 cm⁻¹.

-

N-H stretch (from indazole): A moderate peak around 3300-3500 cm⁻¹.

-

C=O stretch (from carboxylic acid): A strong, sharp peak around 1700 cm⁻¹.

-

N-O stretch (from nitro group): Two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

-

Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile building block.[1] Its reactivity is primarily centered around the carboxylic acid group and the indazole ring itself.

-

Carboxylic Acid Derivatization: The -COOH group is readily converted into a variety of other functional groups. This is the most common synthetic pathway, allowing the molecule to be coupled with amines, alcohols, or other nucleophiles to build more complex structures, particularly in the synthesis of potential pharmaceutical agents.[1][4]

-

Indazole Ring Chemistry: The indazole N-H can be alkylated or acylated. The aromatic ring can also undergo further substitution reactions, though the conditions must be carefully chosen due to the deactivating effect of the nitro group.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine (-NH₂). This transformation is significant as it introduces a new nucleophilic site and a point for further diversification, drastically altering the molecule's electronic properties and biological activity.

Caption: Key synthetic pathways for this compound.

Applications in Research and Development

This compound is not an end-product but a critical intermediate. Its value lies in its role as a scaffold for building more complex, biologically active molecules.

-

Pharmaceutical Development: It serves as a key intermediate in synthesizing novel therapeutic agents.[1] The indazole scaffold is a known "privileged structure" in medicinal chemistry, appearing in drugs targeting a range of diseases. The functional groups allow for its incorporation into molecules designed as anti-inflammatory, analgesic, and oncological agents.[1][4][7]

-

Biochemical Research: It is used in studies to understand the mechanisms of action of nitro-containing compounds and their effects on biological systems.[1][4]

-

Materials Science: Researchers are investigating its potential in creating novel organic electronic and photonic devices, where the defined electronic properties of the molecule can be exploited.[1][4]

-

Agrochemicals: The compound finds applications in the development of new herbicides and pesticides.[1][4]

Experimental Protocol: Solubility Determination

Objective: To determine the approximate solubility of this compound in various solvents, a critical parameter for reaction setup, purification, and formulation.

Principle: The "shake-flask" method is a standard and reliable technique for determining equilibrium solubility. A saturated solution is created by adding an excess of the solid to a solvent and allowing it to equilibrate. The concentration of the dissolved solid in the supernatant is then measured.

Materials:

-

This compound

-

Selection of solvents (e.g., Water, Ethanol, Methanol, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis Spectrophotometer for quantification

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Accurately weigh an excess amount of the compound (e.g., 20 mg) into several vials.

-

Solvent Addition: Add a precise volume of each test solvent (e.g., 2.0 mL) to the vials.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be visible.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Alternatively, centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Self-Validation:

-

Visual Confirmation: Ensure excess solid remains at the end of the experiment, confirming saturation.

-

Time to Equilibrium: Run a pilot study with samples taken at different time points (e.g., 12, 24, 48 hours) to confirm that the concentration is no longer changing and equilibrium has been reached.

-

Instrument Calibration: A valid calibration curve for the analytical instrument is mandatory for accurate quantification.

Conclusion

This compound is a compound of significant scientific interest, underpinned by a robust chemical structure that offers a wealth of synthetic possibilities. Its physicochemical properties are a direct consequence of the interplay between the indazole core and its nitro and carboxylic acid substituents. A thorough understanding of its properties, reactivity, and analytical profile is paramount for any researcher aiming to utilize this versatile building block for the creation of next-generation pharmaceuticals, agrochemicals, or advanced materials.

References

-

5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem - NIH. [Link]

-

Synthesis of new fluorescent compounds from 5-nitro-1H- indazole - Semantic Scholar. [Link]

-

CAS 90536-66-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

This compound - SINFOO Chemical Solutions Co., Ltd. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. [Link]

-

5-nitroindazole - Organic Syntheses Procedure. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. [Link]

-

1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205 - PubChem. [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. [Link]

-

Together, beyond the standard. - Chemie Brunschwig AG. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. sinfoochem.com [sinfoochem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectroscopic Data of 5-Nitro-1H-indazole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1H-indazole-7-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science.[1] As a derivative of the indazole scaffold, which is a key structural motif in a variety of biologically active molecules, this compound is of considerable interest for the development of novel therapeutic agents.[2] The presence of both a nitro group and a carboxylic acid moiety on the indazole ring system imparts unique electronic and chemical properties, making it a valuable building block in organic synthesis.[1][3]

Accurate structural elucidation and characterization are paramount in the research and development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. The information presented herein is based on established principles of spectroscopy and data from closely related nitroindazole derivatives.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is characterized by a bicyclic indazole core, with a nitro group at the 5-position and a carboxylic acid at the 7-position. This arrangement of functional groups dictates the molecule's spectroscopic behavior.

Key Structural Features:

-

Indazole Core: Aromatic bicyclic system composed of a benzene ring fused to a pyrazole ring.

-

Carboxylic Acid (-COOH): An acidic functional group that will exhibit characteristic IR and NMR signals.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that influences the electronic environment of the aromatic ring, impacting NMR chemical shifts and exhibiting distinct IR absorptions.

-

N-H Proton: The proton on the pyrazole ring nitrogen is exchangeable and its observation in NMR can be solvent-dependent.

The integrated application of NMR, IR, and MS allows for an unambiguous confirmation of the molecular structure. The following sections will detail the expected data from each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which is suitable for observing the exchangeable N-H and carboxylic acid protons.[4]

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the N-H proton, and the carboxylic acid proton. The electron-withdrawing nature of the nitro and carboxylic acid groups will significantly deshield the aromatic protons, causing them to resonate at higher chemical shifts (downfield).

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| COOH | ~13.0 - 14.0 | Broad Singlet | - | The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad signal due to hydrogen bonding and exchange.[5] |

| NH | ~11.0 - 12.0 | Broad Singlet | - | The indazole N-H proton is also acidic and its signal is often broad. Its chemical shift is solvent and concentration dependent.[6] |

| H-4 | ~8.5 - 8.7 | Doublet | ~2.0 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will be split by the meta-coupled H-6. |

| H-6 | ~8.2 - 8.4 | Doublet | ~2.0 | This proton is situated between the nitro and carboxylic acid groups and will also be deshielded. It will be split by the meta-coupled H-4. |

| H-3 | ~8.0 - 8.2 | Singlet | - | The proton at the 3-position of the indazole ring typically appears as a singlet. |

¹³C NMR (Carbon-13 NMR) Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon and the electronic effects of the attached functional groups.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O | ~165 - 170 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[5] |

| C-5 | ~145 - 150 | The carbon bearing the nitro group is expected to be significantly deshielded. |

| C-7a | ~140 - 145 | A quaternary carbon in the aromatic system, part of the ring junction. |

| C-3a | ~135 - 140 | The other quaternary carbon at the ring junction. |

| C-3 | ~130 - 135 | The carbon at the 3-position of the indazole ring. |

| C-4 | ~120 - 125 | Aromatic CH carbon. |

| C-6 | ~115 - 120 | Aromatic CH carbon. |

| C-7 | ~110 - 115 | The carbon attached to the carboxylic acid group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.[4]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and nitro groups.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad | The O-H stretch of a carboxylic acid appears as a very broad band due to strong hydrogen bonding.[5][7] |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic ring.[8] |

| N-H (Indazole) | 3100-3300 | Medium, Broad | N-H stretching vibration, often broad and can overlap with the O-H band. |

| C=O (Carboxylic Acid) | 1680-1710 | Strong | The carbonyl stretch is a very strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency.[5] |